Bis(4-nitrophenyl) selenide
Description
Properties
Molecular Formula |
C12H8N2O4Se |
|---|---|
Molecular Weight |
323.2g/mol |
IUPAC Name |
1-nitro-4-(4-nitrophenyl)selanylbenzene |
InChI |
InChI=1S/C12H8N2O4Se/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H |
InChI Key |
GEEBMUAELJWXBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
1.1 Anticancer Activity
Research indicates that compounds containing nitrophenyl groups exhibit significant anticancer properties. Bis(4-nitrophenyl) selenide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown moderate to strong activity against pancreatic (PACA2) and lung (A549) carcinoma cell lines . The mechanism of action is believed to involve the generation of reactive oxygen species, leading to apoptosis in cancer cells.
1.2 Antioxidant Properties
The antioxidant capabilities of this compound have been explored, demonstrating its potential to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases . The compound's ability to donate electrons makes it a candidate for further development as an antioxidant agent.
Material Science Applications
2.1 Photovoltaic Materials
Due to its unique electronic properties, this compound can be utilized in the development of organic photovoltaic cells. Its ability to facilitate charge transfer enhances the efficiency of solar energy conversion . Research into incorporating this compound into photovoltaic materials has shown promising results in improving power conversion efficiencies.
2.2 Sensors
The compound has been employed in sensor technology, particularly in surface-enhanced Raman scattering (SERS). Its application allows for the detection of small inorganic molecules and ions at low concentrations, making it valuable for environmental monitoring .
Environmental Applications
3.1 Pollution Control
Organoselenium compounds, including this compound, have been studied for their potential in environmental remediation. They can participate in redox reactions that transform pollutants into less harmful substances . This property positions them as candidates for use in wastewater treatment processes.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Organoselenium Compounds
Substituent Effects on Glutathione Peroxidase (GPx)-Like Activity
Organoselenium compounds are widely studied for their GPx-like antioxidant activity. Key comparisons include:
Insight : Electron-donating groups or absence of electronegative substituents enhance GPx-like activity by increasing Se’s nucleophilicity. The nitro groups in this compound likely diminish this activity compared to vinyl or alkyl-substituted selenides.
Structural and Electronic Properties
- Bis(4-acetylphenyl) selenide: Features acetyl groups (electron-withdrawing but less polar than NO₂). Its crystal structure shows a dihedral angle of 87.08° between benzene rings, with hydrogen-bonded layers . Compared to this compound, acetyl groups may offer better solubility and moderate electronic effects.
- Bis(4-carboxyphenyl) selenide : Carboxylic acid substituents enable hydrogen bonding and coordination with metals. Synthesized via hydrolysis of diselenides, this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Bis(4-nitrophenyl) diselenide : Contains a diselenide (Se–Se) bond instead of a selenide (Se–C). Diselenides generally exhibit higher redox activity due to the labile Se–Se bond, making them more effective in catalytic cycles .
Preparation Methods
Reagents and Reaction Conditions
The Taniguchi method utilizes 1-iodo-4-nitrobenzene (1.0 mmol), elemental selenium (1.2 mmol), and a multicomponent catalyst system comprising cuprous oxide (Cu₂O, 0.1 mmol), aluminium (2 mmol), magnesium chloride (MgCl₂, 0.5 mmol), acetylacetone (0.3 mmol), and tetrabutylammonium fluoride (TBAF, 0.2 mmol). The solvent system consists of dimethylformamide (DMF) and water in a 3:1 ratio (1.0 mL total volume). The reaction is conducted in a sealed Teflon tube under aerobic conditions at 120°C for 36 hours.
Table 1: Key Parameters of the Taniguchi Method
| Component | Role | Quantity (mmol) |
|---|---|---|
| 1-Iodo-4-nitrobenzene | Aryl halide substrate | 1.0 |
| Selenium | Selenium source | 1.2 |
| Cu₂O | Catalyst | 0.1 |
| Al | Reducing agent | 2.0 |
| MgCl₂ | Lewis acid | 0.5 |
| Acetylacetone | Chelating ligand | 0.3 |
| TBAF | Phase-transfer catalyst | 0.2 |
| DMF/H₂O (3:1) | Solvent system | 1.0 mL |
Mechanistic Insights
The reaction proceeds via a copper-assisted Ullmann-type coupling mechanism. Elemental selenium is reduced by aluminium to form selenide ions (Se²⁻), which subsequently react with the aryl iodide. Cu₂O facilitates oxidative addition of the C–I bond to copper, while MgCl₂ stabilizes intermediates through Lewis acid-base interactions. Acetylacetone enhances catalytic efficiency by coordinating to copper centers, preventing aggregation. TBAF accelerates mass transfer between aqueous and organic phases, critical for biphasic systems.
Post-Reaction Processing
After cooling, the crude mixture is diluted with ethyl acetate and water. Organic extracts are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified via silica-gel column chromatography. Recrystallization from acetone yields yellow single crystals suitable for X-ray diffraction, confirming the molecular structure with a C–Se–C bond angle of 99.48° and dihedral angles of 63.8° between benzene rings.
Alternative Synthetic Strategies
Heterocycle-Mediated Synthesis
Recent work on 1,3,4-selenadiazoles demonstrates KI-mediated cascade reactions between aldehydes and selenoureas. Though yielding heterocyclic products, this highlights selenium’s versatility in C–Se bond formation. Adapting such methods would require nitroaryl selenourea precursors, which remain synthetically challenging.
Comparative Analysis with Related Selenides
Structural Influences on Synthesis
Bis(4-acetylphenyl) selenide, synthesized similarly to the Taniguchi protocol, exhibits a nearly identical C–Se–C angle (99.59°). However, electron-withdrawing nitro groups in this compound increase reaction times compared to acetyl-substituted analogs, likely due to reduced nucleophilicity of the aryl halide.
Catalyst Efficiency
Copper-free methods for bis(2-chloroethanone-phenyl) selenide achieve C–Se–C angles of 100.03° but require harsher conditions (150°C, 48 hours). This underscores Cu₂O’s role in accelerating coupling reactions for nitroaryl systems.
Industrial Scalability Challenges
Purification Considerations
Large-scale synthesis faces constraints in column chromatography. Patent CN102766054A, though describing bis(4-nitrophenyl) carbonate, demonstrates solvent recovery systems using sodium hydroxide washes and distillation . Adapting such protocols could reduce DMF usage in selenide production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
